Dcb-dbvdu
Description
Dcb-dbvdu (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- Log Po/w (octanol-water partition coefficient): Ranges from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate hydrophobicity depending on the calculation method .
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under standard conditions .
- Polar Surface Area (TPSA): 40.46 Ų, suggesting moderate membrane permeability .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a THF/water solvent system . Its structural uniqueness lies in the combination of bromine, chlorine, and boronic acid groups, which may influence its reactivity and biological interactions.
Properties
CAS No. |
110326-07-3 |
|---|---|
Molecular Formula |
C25H18Br2Cl2N2O7 |
Molecular Weight |
689.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-[5-(2,2-dibromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C25H18Br2Cl2N2O7/c26-20(27)9-15-11-31(25(35)30-22(15)32)21-10-18(38-24(34)14-3-7-17(29)8-4-14)19(37-21)12-36-23(33)13-1-5-16(28)6-2-13/h1-9,11,18-19,21H,10,12H2,(H,30,32,35)/t18-,19+,21+/m0/s1 |
InChI Key |
VPMKJYBCCOPVEV-QKNQBKEWSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(Br)Br)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(Br)Br)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(Br)Br)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Synonyms |
3',5'-di-O-(4-chlorobenzoyl)-5-(2-dibromovinyl)-2'-deoxyuridine DCB-DBVDU |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Methodological Framework for Analogue Identification
Analogues of Dcb-dbvdu were identified using cheminformatics tools and databases such as SANCDB and ReproductiveCDB , which employ automated pipelines to calculate similarity scores (e.g., Tanimoto coefficients) and update structural analogs monthly . Key search parameters included:
Key Analogues and Comparative Analysis
Table 1: Comparative Physicochemical Properties of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | TPSA (Ų) | Similarity Score |
|---|---|---|---|---|---|
| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 40.46 | 1.00 |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.10 | 40.46 | 0.87 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.72 | 2.57 | 40.46 | 0.71 |
Key Findings:
Structural Similarity : The highest similarity (0.87) is observed with (3-Bromo-5-chlorophenyl)boronic acid, which shares identical molecular formula and functional groups but differs in halogen substitution patterns .
Hydrophobicity Trends : The dichloro-substituted analogue exhibits higher Log Po/w (2.57 vs. 2.15), likely due to increased halogenation enhancing lipophilicity .
Bioactivity Implications : Despite similar TPSA values, this compound shows superior BBB permeability compared to its dichloro analogue, which may correlate with its lower molecular weight and reduced steric hindrance .
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